5-(2-(Piperidin-1-yl)ethyl)-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S/c10-9-12-11-8(14-9)4-7-13-5-2-1-3-6-13/h1-7H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWGPZYVRAKIIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Piperidin-1-yl)ethyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the desired thiadiazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Piperidin-1-yl)ethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiadiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-(2-(Piperidin-1-yl)ethyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(2-(Piperidin-1-yl)ethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the thiadiazole ring can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby exerting its biological activity .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The 1,3,4-thiadiazol-2-amine scaffold is highly versatile, allowing substitutions at the 5-position to modulate properties. Key analogues and their characteristics include:
Key Observations :
- Phenyl substituents (e.g., 5-phenyl derivatives) increase lipophilicity, favoring antimicrobial activity .
- Piperidin-1-yl ethyl groups may improve blood-brain barrier penetration, making the target compound relevant for neurological targets .
Anticancer Activity
- Schiff Bases with Fluorophenyl-Thiophene : Derivatives of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine demonstrated selective cytotoxicity against breast cancer (MCF7 cells, IC50: 1.28 µg/mL) .
- Piperidine-Containing Analogues : In , a related compound with a piperidinyl-propoxy-benzyl group inhibited glutaminyl cyclase (QC), enhancing macrophage phagocytosis in cancer cells. This suggests piperidine moieties can modulate immune checkpoint interactions .
Antimicrobial Activity
- p-Substituted Phenyl Derivatives : Compounds like 5-(p-nitrophenyl)-N-(nitrofuryl) derivatives showed broad-spectrum antimicrobial activity, attributed to electron-withdrawing groups enhancing target binding .
Enzyme Inhibition
- QC Inhibitors : Piperidine-linked thiadiazoles (e.g., compound 22b in ) disrupted CD47-SIRPα signaling, highlighting the role of amine substituents in enzyme inhibition .
Structure-Activity Relationships (SAR)
- Electron-Donating Groups : Piperidine and morpholine substituents (e.g., 5-(2-morpholin-4-yl)ethyl in ) enhance solubility and hydrogen-bonding capacity, critical for CNS-targeted drugs .
- Electron-Withdrawing Groups : Trifluoromethyl or nitro groups improve metabolic stability and target affinity .
- Hybrid Structures : Combining thiadiazole with ibuprofen () or benzimidazole () merges pharmacophores for dual activity .
Biological Activity
5-(2-(Piperidin-1-yl)ethyl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies.
- Chemical Formula : C9H16N4S
- Molecular Weight : 212.32 g/mol
- CAS Number : 14069-13-7
- Structural Characteristics : The compound features a piperidine ring and a thiadiazole moiety, which are critical for its biological activity.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains:
- Mechanism of Action : Thiadiazoles may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- In vitro Studies : Research indicates that derivatives similar to this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 μg/mL |
| E. coli | 32.6 μg/mL |
| Salmonella typhi | 500 μg/disk |
Anticancer Activity
Recent studies have suggested that thiadiazole derivatives may possess anticancer properties:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer).
- Results : In vitro assays demonstrated that derivatives could induce apoptosis in cancer cells, potentially through the activation of p53 pathways and caspase-dependent mechanisms .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 10.38 |
| HCT116 | 12.1 |
Case Studies
- Study on Antibacterial Activity :
-
Study on Anticancer Properties :
- In a study investigating the cytotoxic effects of thiadiazole derivatives on human cancer cell lines, the compound showed significant anti-proliferative activity with an IC50 value lower than that of doxorubicin in some cases, suggesting its potential as a lead compound for further drug development .
Q & A
Basic: What synthetic methodologies are most effective for preparing 5-(2-(Piperidin-1-yl)ethyl)-1,3,4-thiadiazol-2-amine, and how can reaction efficiency be optimized?
Answer:
The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with appropriate carbonyl-containing precursors. Ultrasound-assisted synthesis (e.g., using benzyl halides and thiosemicarbazide under sonication) significantly improves reaction efficiency by reducing reaction time and increasing yields compared to traditional reflux methods . For example, ultrasound irradiation enhances mixing and energy transfer, achieving >80% yield in some thiadiazole syntheses. Alternative methods using POCl₃ as a cyclizing agent under reflux (e.g., 90°C for 3 hours) are also effective but may require post-reaction pH adjustment and recrystallization for purification .
Advanced: How can X-ray crystallography resolve structural ambiguities in 1,3,4-thiadiazole derivatives like this compound?
Answer:
Single-crystal X-ray diffraction provides precise bond lengths, angles, and dihedral angles between heterocyclic and substituent groups. For instance, in a related thiadiazole derivative, crystallography revealed two distinct molecular conformers with dihedral angles of 18.2° and 30.3° between the thiadiazole and pyridine rings, highlighting conformational flexibility that could influence biological activity . Hydrogen-bonding networks (e.g., N–H···N interactions) can also be mapped to predict solubility and crystal packing behavior .
Basic: How should researchers design biological assays to evaluate the antimicrobial potential of this compound?
Answer:
Leverage structure-activity relationships (SAR) from analogous thiadiazoles. For example, derivatives with electron-withdrawing groups (e.g., nitro or chloro substituents) often exhibit enhanced antimicrobial activity. Assays should include:
- Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria.
- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
- Cytotoxicity screening (e.g., MTT assay on mammalian cells) to confirm selectivity .
Advanced: How can computational modeling complement experimental studies of this compound’s reactivity?
Answer:
Density Functional Theory (DFT) calculations can predict reaction pathways, such as the energy barriers for cyclization steps in thiadiazole formation. Molecular docking (e.g., AutoDock Vina) can simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase) to prioritize derivatives for synthesis . Virtual screening of substituent libraries may also identify analogs with improved pharmacokinetic properties.
Advanced: How should researchers address contradictions in spectral data during structural elucidation?
Answer:
Use orthogonal analytical techniques:
- ¹H/¹³C NMR to confirm proton environments and carbon frameworks.
- High-Resolution Mass Spectrometry (HRMS) for exact mass validation.
- FTIR to verify functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹).
If discrepancies persist (e.g., unexpected NOEs in NMR), re-evaluate reaction conditions for byproduct formation or consider dynamic processes (e.g., tautomerism) .
Basic: What role do hydrogen-bonding interactions play in this compound’s physicochemical properties?
Answer:
Intermolecular hydrogen bonds (e.g., N–H···N) influence solubility, melting points, and crystal stability. For example, a related thiadiazole derivative forms a 2D supramolecular network via H-bonding, which may reduce aqueous solubility but enhance thermal stability . Solubility can be modulated by introducing polar substituents (e.g., hydroxyl groups) or using co-solvents.
Advanced: How can researchers balance biological activity studies with physicochemical profiling during drug development?
Answer:
Adopt a parallel screening approach:
- Biological assays : Focus on target-specific activity (e.g., enzyme inhibition) and cytotoxicity.
- Physicochemical profiling : Measure logP (via HPLC), pKa (via potentiometry), and solubility (e.g., shake-flask method).
For instance, thiadiazole derivatives with logP <3 often exhibit better aqueous solubility but may require formulation optimization for in vivo studies .
Basic: What validation strategies ensure the purity of synthesized this compound?
Answer:
Combine orthogonal methods:
- Chromatography : HPLC with UV detection (purity >95%).
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
- Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Answer:
Systematically vary substituents on the piperidine or thiadiazole moieties:
- Introduce electron-donating groups (e.g., -OCH₃) to enhance membrane permeability.
- Replace the ethyl linker with shorter alkyl chains to reduce steric hindrance.
- Compare activity of secondary vs. tertiary amines in the piperidine ring .
Advanced: What strategies mitigate solubility challenges in formulation studies of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
